Serratol
Description
Structure
2D Structure
Properties
CAS No. |
67814-27-1 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1S,3E,7E,11E)-4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m1/s1 |
InChI Key |
ZVWXZFYWLABNOW-UYSOGGTPSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\CC(CC/C(=C\CC1)/C)(C(C)C)O)/C |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Preparative Methodologies of Serratol for Research Purposes
Natural Sources of Serratol and Related Cembranoids
This compound is a naturally occurring compound classified as a cembrane (B156948) diterpenoid. nih.gov It is one of several cembranoids and other terpenoids found in various plant species. researchgate.netnih.gov
Occurrence in Boswellia Species (e.g., Boswellia serrata, B. carteri, B. sacra)
The primary and well-documented source of this compound is the gum resin exudate from trees of the Boswellia genus, commonly known as frankincense or olibanum. researchgate.netnih.govthieme-connect.comchosun.ac.krnih.govtandfonline.comgoogle.com Specifically, this compound has been isolated in high yield from the gum resin of Boswellia serrata Roxb., often referred to as "Indian Olibanum". researchgate.netnih.govthieme-connect.comresearchgate.net It has also been identified in Boswellia carteri, where it was found to be identical to a cembrenol previously isolated from this species. researchgate.netthieme-connect.comresearchgate.net Boswellia sacra is another Boswellia species known to contain diterpenes, including cembrenol (this compound). nih.govresearchgate.net These Boswellia species are native to regions including India, Pakistan, the Arabian Peninsula (Oman, Yemen), and the Horn of Africa (Somalia, Ethiopia). chosun.ac.krwikipedia.orgwikipedia.org The resin, harvested from incisions in the tree bark, is a complex mixture containing essential oils, gum, and resinous components, with diterpenes like this compound found within the resin portion. google.comphcogrev.commdpi.com
Detection in Other Botanical Sources (e.g., Merremia vitifolia)
Beyond the Boswellia genus, this compound has also been detected in other botanical sources. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the n-hexane extract from the leaves of Merremia vitifolia has identified this compound as one of the compounds present. walisongo.ac.idwalisongo.ac.idunsoed.ac.id In one study, this compound constituted a significant percentage (23.12%) of the compounds identified in a fraction of the M. vitifolia extract. walisongo.ac.idwalisongo.ac.id Merremia vitifolia is a climbing plant found in Southeast Asia, including Indonesia, and is traditionally used for various ailments. walisongo.ac.idnih.govnih.gov
Advanced Isolation Techniques for High-Yield this compound Acquisition in Laboratory Settings
Obtaining this compound in sufficient quantities and purity for research requires specific isolation techniques, typically involving extraction followed by chromatographic purification.
Solvent Extraction Methodologies from Plant Resins (e.g., Dichloromethane Extraction)
A common initial step for isolating this compound from Boswellia gum resin is solvent extraction. Dichloromethane (DCM) has been reported as an effective solvent for obtaining extracts from Boswellia serrata gum resin, from which this compound can be isolated in high yield. researchgate.netnih.govnih.govthieme-connect.comresearchgate.net This process separates the lipophilic compounds, including diterpenes like this compound and other cembranoids, from the more polar components such as polysaccharides. calliero.it Other solvents or combinations of solvents may also be employed depending on the specific research objectives and the desired extract composition.
Chromatographic Purification Strategies (e.g., HPTLC, Column Chromatography)
Following initial extraction, chromatographic methods are essential for purifying this compound from the complex mixture of compounds present in plant extracts. Column chromatography is a widely used technique for purifying biomolecules and separating components of mixtures based on their differing interactions with a stationary phase and a mobile phase. bio-rad.comnih.govmoravek.com Silica gel column chromatography, for instance, has been employed in the purification of compounds from plant extracts. High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for both qualitative and quantitative analysis, capable of separating nonvolatile molecules. researchgate.netbio-rad.comnih.gov HPTLC methods, often coupled with techniques like mass spectrometry (MS/MS) for characterization, have been developed for the analysis and quantification of this compound in Boswellia serrata extracts. researchgate.netnih.gov These chromatographic strategies allow for the isolation of this compound in a purified form suitable for academic investigation.
Standardization and Characterization of this compound-Rich Extracts for Academic Investigation
For consistent and reliable research, particularly in academic settings, the standardization and thorough characterization of this compound-rich extracts are crucial. Standardization ensures that different batches of extract have a consistent composition of key compounds, including this compound. Characterization involves identifying and quantifying the compounds present.
Analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry (MS/MS) are utilized for the characterization and quantification of this compound in Boswellia serrata extracts. researchgate.netnih.gov These methods can determine the concentration of this compound and other markers within the extract. For example, an HPTLC method using a specific mobile phase (hexane-ethyl acetate-toluene-chloroform-formic acid) has been developed and validated for the simultaneous quantification of this compound and other compounds in B. serrata extract. researchgate.netnih.gov This method demonstrated good linearity, recovery, and limits of detection and quantification for this compound. researchgate.netnih.gov
Characterization also involves the structural assignment of isolated compounds. The complete structural assignment of this compound, including the specification of double-bond geometry and stereochemistry, has been achieved through spectroscopic measurements, such as NMR data. researchgate.netnih.govthieme-connect.comresearchgate.net This detailed structural information is vital for understanding the compound's properties and potential activities. Standardized extracts with characterized levels of this compound provide researchers with a reliable material for their investigations. Innovative extraction methods focusing on molecular fractionation can yield standardized liquid extracts with high this compound content for research purposes. calliero.it
Analytical Data for this compound Quantification in Boswellia serrata Extract by HPTLC researchgate.netnih.gov
| Parameter | Value (this compound) | Unit |
| RF value | 0.72 | - |
| Linearity Range | 200-700 | ng/band |
| r² | > 0.99 | - |
| Recovery | 103.26 | % |
| Limit of Detection | 38 | ng/band |
| Limit of Quantification | 115 | ng/band |
| m/z (ESI-MS/MS) | 291.25 | - |
Synthetic and Semisynthetic Approaches to Serratol and Its Structural Analogs in Chemical Biology
Total Synthesis Strategies for Cembrane (B156948) Diterpenoids Relevant to Serratol
Total synthesis of cembrane diterpenoids, including those structurally related to this compound, presents significant challenges due to the presence of the large macrocyclic ring, multiple stereocenters, and often sensitive functional groups researchgate.netresearchgate.net. Various strategies have been developed to address these complexities.
One common approach in the total synthesis of cembranoids involves the cyclization of polyprenoid precursors, mimicking the proposed biosynthesis from geranylgeranyl diphosphate (B83284) (GGPP) researchgate.netresearchgate.net. Early strategies focused on achieving the 14-membered ring formation through various cyclization reactions.
More recent total synthesis efforts for complex cembranoids, such as caged cembranoids, have employed sophisticated methodologies. For instance, a pharmacophore-directed retrosynthetic strategy has been applied to the total synthesis of rameswaralide, a caged cembranoid. This approach utilized an organocatalytic Diels-Alder lactonization to rapidly access a common tricyclic core found in several Sinularia natural products nih.govdicp.ac.cn. Other strategies in the synthesis of C2-C11 cyclized cembranoids have involved Prins-pinacol condensation-rearrangement and Claisen rearrangement to construct the core structures acs.org. Intramolecular Nozaki-Hiyama-Kishi coupling has also been used to form the tricycle in high yield and diastereoselectivity in the synthesis of (-)-7-deacetoxyalcyonin acetate (B1210297) acs.org.
The synthesis of cembranoids often requires the stereoselective formation of multiple double bonds and chiral centers within the macrocycle. Different research groups have explored various reactions, including intramolecular cyclizations, cross-coupling reactions, and stereoselective additions, to control the stereochemistry and regiochemistry of the resulting cembranoid skeleton acs.orgnih.gov. The complexity of these molecules necessitates convergent synthetic approaches where multiple fragments are synthesized separately and then coupled researchgate.net.
Semisynthetic Derivatization of this compound for Structure-Activity Exploration
Semisynthetic derivatization of natural products like this compound is a valuable strategy for generating analogs to study structure-activity relationships (SAR) researchgate.netoncodesign-services.com. This involves using the naturally occurring compound as a starting material and performing chemical modifications to introduce new functional groups or alter existing ones researchgate.net.
For this compound, which possesses a tertiary alcohol group and double bonds, semisynthetic modifications can involve esterification, oxidation, reduction, epoxidation, or other transformations acs.org. These modifications can lead to derivatives with altered polarity, reactivity, and potentially different biological activities.
A study on neuroactive and anti-inflammatory frankincense cembranes, including this compound and incensol (B8101515), demonstrated the use of semisynthetic derivatives to explore their activity acs.org. While this compound itself was found to be a potent activator of TRPV3 channels, it was reported as not readily amenable to chemical modification in that particular study acs.org. However, semisynthesis of incensol derivatives showed that esterification with lipophilic acids could improve NF-κB inhibition, highlighting the utility of this approach in SAR studies acs.org.
Semisynthetic approaches allow for the targeted modification of specific sites on the molecule, which can provide insights into the role of different functional groups and structural features in mediating biological effects researchgate.netnih.gov. Although specific detailed data tables on semisynthetic this compound derivatives and their activities were not extensively found in the search results, the principle of semisynthesis for SAR exploration in the cembranoid class is well-established researchgate.netresearchgate.net.
Chemical Modifications of the Cembrane Skeleton and Their Implications for Diterpenoid Research
The cembrane skeleton, the core 14-membered ring structure of this compound and related diterpenoids, is a versatile scaffold for chemical modifications mdpi.comresearchgate.net. Modifications to this skeleton can significantly impact the biological properties and provide insights into the structural requirements for activity.
Chemical modifications can include alterations to the double bonds (e.g., epoxidation, hydrogenation), oxidation of allylic or other carbons, introduction of new functional groups (e.g., hydroxyl, carbonyl, carboxyl, lactone), and skeletal rearrangements mdpi.comresearchgate.net. The presence of diverse functional groups and the flexibility of the macrocycle contribute to the wide array of cembranoid structures found in nature and the potential for generating diverse analogs through chemical synthesis and modification mdpi.comnih.gov.
Studies on various cembranoids have shown that the position and nature of oxygen-containing functional groups, as well as the configuration of double bonds and stereocenters, play crucial roles in their biological activities, such as cytotoxicity and anti-inflammatory effects researchgate.netresearchgate.net. For example, the introduction of lactone rings, furan (B31954) moieties, or epoxide functionalities can lead to different structural families of cembranoids with distinct biological profiles mdpi.com.
Chemical modifications of the cembrane skeleton are essential for SAR studies, helping to define the pharmacophore – the key structural features responsible for biological activity oncodesign-services.com. By systematically altering parts of the cembrane structure, researchers can understand how these changes affect binding to biological targets and the resulting cellular or physiological responses oncodesign-services.commdpi.com.
The development of new synthetic methodologies for manipulating the cembrane skeleton continues to be an active area of research, driven by the potential of cembranoids as lead compounds for drug discovery researchgate.netresearchgate.net. These advancements enable the synthesis of novel and more complex cembranoid analogs, expanding the chemical space for biological evaluation and SAR analysis.
Investigations of Biological Activities and Molecular Mechanisms in Preclinical and in Vitro Models
Antiprotozoal Activity of Serratol in Parasitology Research Models
Research has demonstrated the in vitro antiprotozoal activity of this compound against key human pathogens, including Trypanosoma brucei rhodesiense, the causative agent of East African Human Trypanosomiasis (sleeping sickness), and Plasmodium falciparum, a primary contributor to tropical malaria. These findings highlight the potential of this compound as a lead compound for developing new treatments for neglected tropical diseases.
Efficacy against Trypanosoma brucei rhodesiense (in vitro studies)
In vitro studies have shown that this compound exhibits activity against Trypanosoma brucei rhodesiense. wikipedia.orgnih.govthegoodscentscompany.comguidetopharmacology.orgnih.gov This activity was observed when this compound was tested against four protozoan human pathogens, including T. brucei rhodesiense. wikipedia.orgnih.govthegoodscentscompany.comguidetopharmacology.org
Activity against Plasmodium falciparum (in vitro studies)
This compound has also demonstrated in vitro activity against Plasmodium falciparum. wikipedia.orgnih.govthegoodscentscompany.comguidetopharmacology.orgnih.gov Similar to its effects on T. brucei rhodesiense, this activity was identified during in vitro bioassays against a panel of protozoan human pathogens. wikipedia.orgnih.govthegoodscentscompany.comguidetopharmacology.org
Comparative Cytotoxicity in Non-Target Mammalian Cells (e.g., rat skeletal myoblasts)
A crucial aspect of evaluating potential therapeutic compounds is assessing their toxicity to host cells. In studies investigating this compound's antiprotozoal activity, its cytotoxicity was evaluated using non-target mammalian cells, specifically rat skeletal myoblasts (L6 cells). wikipedia.orgnih.govthegoodscentscompany.comguidetopharmacology.orgnih.gov These studies reported that this compound's activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum was significantly higher, specifically 10- to 15-fold higher, than its cytotoxicity against rat skeletal myoblasts. wikipedia.orgnih.govthegoodscentscompany.comguidetopharmacology.orgscentspiracy.com This differential activity suggests a degree of selectivity towards the parasites over mammalian cells in these in vitro models.
Based on the reported relative activities, a summary can be presented as follows:
| Compound | Target Organism/Cell Line | Activity/Cytotoxicity |
| This compound | Trypanosoma brucei rhodesiense | Higher |
| This compound | Plasmodium falciparum | Higher |
| This compound | Rat skeletal myoblasts (L6) | Lower |
Note: The activity against parasites was reported to be 10- to 15-fold higher than the cytotoxicity against rat skeletal myoblasts. wikipedia.orgnih.govthegoodscentscompany.comguidetopharmacology.orgscentspiracy.com
Modulation of Transient Receptor Potential Vanilloid 3 (TRPV3) Channels
Beyond its antiprotozoal effects, this compound has been identified as a modulator of Transient Receptor Potential Vanilloid 3 (TRPV3) channels. TRPV3 is a heat-sensitive ion channel involved in various physiological processes, including skin heat sensitivity, thermoregulation, and neurological activities. uni.luguidetoimmunopharmacology.org
This compound as a Potent TRPV3 Activator in Cellular Assays
Cellular assays have revealed that this compound acts as a potent activator of TRPV3 channels. wikipedia.orgnih.govuni.lunih.govplantaedb.com It has been shown to be a more powerful TRPV3 agonist compared to other known activators such as incensol (B8101515) and incensol acetate (B1210297). uni.lunih.gov this compound was reported as the most potent TRPV3 activator among tested compounds, outperforming the reference agonist thymol (B1683141) by two orders of magnitude and incensol acetate by one order of magnitude. guidetoimmunopharmacology.orgnih.gov Specifically, this compound has been identified as a submicromolar agonist of rat TRPV3. thegoodscentscompany.com
Mechanistic Insights into TRPV3 Activation by Cembrane (B156948) Diterpenoids
This compound belongs to the class of cembrane diterpenoids. wikipedia.orgnih.govthegoodscentscompany.comnih.gov Research into the modulation of TRPV3 channels by cembrane diterpenoids, including this compound, provides mechanistic insights. The aliphatic macrocyclic cembrane skeleton has been suggested as a selective chemotype for exploring the pharmacology of TRPV3, a channel that can be resistant to modulation by small molecules. nih.gov TRPV3 channels are known to be activated by various stimuli, including warm temperatures and a variety of natural compounds. guidetoimmunopharmacology.orgplantaedb.com The activation and sensitization of TRPV3 can be influenced by factors such as extracellular divalent cations, intracellular ATP, membrane voltage, and arachidonic acid. guidetoimmunopharmacology.org While specific detailed mechanisms of this compound's interaction with TRPV3 at the molecular level are an area of ongoing research, its potent activation highlights the potential of the cembrane scaffold for targeting this ion channel.
Neurobiological Investigations of this compound's Effects
Investigations into the neurobiological effects of this compound have explored its potential to influence neural pathways and offer protective effects in experimental settings.
Neuroprotective Effects in Experimental Models
While direct evidence of broad neuroprotective effects of this compound in established experimental models of neurodegenerative diseases is not extensively detailed in the available literature, this compound has been identified as being neuroactive in nature nih.gov. One specific area of investigation has focused on its interaction with transient receptor potential vanilloid 3 (TRPV3) channels. This compound has been found to be a potent activator of TRPV3, demonstrating higher potency compared to reference agonists like thymol and the related compound incensol acetate caymanchem.comuni.lu. TRPV3 channels are involved in various physiological processes, including pain perception and inflammation, suggesting a potential role for this compound in modulating neurobiological responses through this mechanism caymanchem.comuni.lu.
Influence on Cellular Signaling Pathways (e.g., STAT3, NF-κB, where directly studied for this compound)
Research has examined the influence of this compound on key cellular signaling pathways involved in inflammation and other cellular processes. This compound was evaluated for its ability to inhibit nuclear factor-kappa B (NF-κB) activation, a central regulator of inflammatory responses. However, studies indicated that this compound exhibited only marginal inhibition of NF-κB caymanchem.comuni.lu.
Another signaling molecule, STAT3, has been investigated in related compounds. While incensol, another diterpene from frankincense, was found to be a potent inhibitor of STAT3, this activity was not reported for this compound in the same study caymanchem.comuni.lu. This compound's notable influence on cellular signaling pathways, based on current research, primarily involves its potent activation of TRPV3 channels caymanchem.comuni.lu.
Anti-Inflammatory Research on this compound and Related Compounds
Boswellia serrata extracts, from which this compound is isolated, are traditionally recognized for their anti-inflammatory properties plantaedb.com. Research has sought to identify the specific contributions of compounds like this compound to these effects.
Investigations of Cellular Inflammatory Markers (e.g., NF-κB inhibition)
Investigations into the effects of this compound on cellular inflammatory markers have included assessing its impact on NF-κB. As mentioned previously, this compound demonstrated marginal inhibitory activity against NF-κB caymanchem.comuni.lu. This suggests a limited direct role in modulating inflammatory gene expression through this specific pathway based on current findings.
Role of this compound in Modulating Inflammatory Responses in in vitro Systems
This compound has been investigated for its potential to modulate inflammatory responses in in vitro systems. While the anti-inflammatory activity of Boswellia serrata extracts is well-documented, studies focusing specifically on isolated this compound have shown marginal inhibition of NF-κB in vitro caymanchem.comuni.lu. This indicates that while this compound is present in anti-inflammatory botanical sources, its direct modulation of inflammatory responses in vitro, at least via NF-κB inhibition, appears limited based on current research. Its activation of TRPV3, however, could indirectly influence inflammatory processes as TRPV3 is involved in neurogenic inflammation caymanchem.comuni.lu.
Investigations into Other Enzymatic Activities and Cellular Processes
Beyond neurobiological and anti-inflammatory research, this compound has been explored for other biological activities and its involvement in various cellular processes.
This compound has demonstrated activity against certain protozoan human pathogens in in vitro studies. It was found to be active against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This antiprotozoal activity was observed to be significantly higher (10- to 15-fold) than its cytotoxicity against rat skeletal myoblasts, suggesting a degree of selective toxicity towards these parasites nih.gov.
Furthermore, this compound, as a cembrane diterpenoid, is involved in fundamental biochemical processes within biological systems. These include roles in lipid transport, lipid metabolism, and fatty acid metabolism wikidata.orgnih.gov. Its classification also places it within the realm of compounds that can influence cellular processes, such as cell signaling, as evidenced by its interaction with TRPV3 channels nih.govcaymanchem.comuni.lu.
The following table summarizes some of the key biological activities and effects of this compound investigated in preclinical and in vitro models:
| Activity/Effect | Experimental Model/System | Key Finding | Source(s) |
| TRPV3 Activation | In vitro (HEK293 cells expressing TRPV3) | Potent activator | caymanchem.comuni.lu |
| NF-κB Inhibition | In vitro | Marginal inhibition | caymanchem.comuni.lu |
| Antiprotozoal Activity | In vitro (T. b. rhodesiense, P. falciparum) | Active, with selectivity over cytotoxicity | nih.gov |
| Involvement in Metabolic Processes | Biological systems | Lipid transport, metabolism, fatty acid metabolism | wikidata.orgnih.gov |
α-Glucosidase Inhibition Studies
α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in the digestion of carbohydrates. It hydrolyzes complex carbohydrates and disaccharides into absorbable monosaccharides, primarily glucose primescholars.comfrontiersin.orgnih.gov. Inhibiting this enzyme can delay glucose absorption, thereby reducing postprandial hyperglycemia, a key therapeutic approach for managing type 2 diabetes researchgate.netprimescholars.comfrontiersin.orgnih.govnih.gov.
Studies have investigated the α-glucosidase inhibitory potential of various natural compounds, including those isolated from Boswellia species researchgate.netmdpi.com. While some compounds isolated from Boswellia elongata, such as certain triterpene acids, have shown significant α-glucosidase inhibitory properties with low IC50 values, this compound (identified as compound 20 in one study) displayed less than 50% inhibition at a concentration of 1.0 mM and was therefore not further evaluated for its IC50 value in that particular study researchgate.netmdpi.com. This suggests that, in comparison to other compounds found in the same plant extract, this compound exhibited weaker inhibitory activity against α-glucosidase under the tested conditions researchgate.netmdpi.com.
Another study mentioned this compound as a diterpene isolated from B. serrata in the context of evaluating antiprotozoal activity, but it did not provide specific data on its α-glucosidase inhibition researchgate.net. However, the study did note that other compounds, such as phytol (B49457) and stigmasterol (B192456) found in Merremia vitifolia leaves, have been reported to contribute to strong α-glucosidase inhibitory activity researchgate.net.
In the broader context of α-glucosidase inhibitors, acarbose (B1664774) is a well-known pharmaceutical reference compound used in these studies primescholars.comfrontiersin.orgnih.govmdpi.commdpi.com. Its IC50 values can vary significantly across different studies depending on the source of the enzyme and assay conditions nih.gov. For instance, one study reported an IC50 for acarbose of 942 ± 0.74 µM mdpi.com, while another cited values of 0.198 mg/mL and 0.1215 mg/mL nih.gov, and yet another reported 251.17 ± 22.67 μg/mL mdpi.com.
While some natural compounds have demonstrated more potent α-glucosidase inhibition than acarbose frontiersin.orgmdpi.commdpi.comresearchgate.net, the available research specifically on this compound suggests a less pronounced effect compared to other compounds found in Boswellia extracts that were identified as significant α-glucosidase inhibitors researchgate.netmdpi.com.
Table 1: α-Glucosidase Inhibition of Selected Compounds from Boswellia elongata
| Compound | % Inhibition at 1.0 mM | IC50 (µM) |
| Compound 3 | > 50 | 56.8 ± 1.30 researchgate.netmdpi.com |
| Compound 4 | > 50 | 9.9 ± 0.48 researchgate.netmdpi.com |
| Compound 5 | > 50 | 20.9 ± 0.05 researchgate.netmdpi.com |
| Compound 11 | > 50 | 14.9 ± 1.31 researchgate.netmdpi.com |
| Compound 20 (this compound) | < 50 | Not evaluated researchgate.netmdpi.com |
| Acarbose (Reference) | N/A | 942 ± 0.74 mdpi.com |
Note: Data for compounds 3, 4, 5, and 11 are included to provide context for the evaluation of this compound within the same study researchgate.netmdpi.com.
Detailed Research Findings:
A study investigating compounds from Boswellia elongata screened several isolated compounds for in vitro α-glucosidase inhibitory activity at a concentration of 1.0 mM researchgate.netmdpi.com. Compounds 3, 4, 5, and 11 showed significant inhibition (greater than 50%) and their IC50 values were subsequently determined researchgate.netmdpi.com. Compound 4 exhibited the highest inhibition with an IC50 of 9.9 ± 0.48 μM, followed by compound 11 (IC50 = 14.9 ± 1.31 μM), compound 5 (IC50 = 20.9 ± 0.05 μM), and compound 3 (IC50 = 56.8 ± 1.30 μM) researchgate.netmdpi.com. This compound (compound 20) and other compounds (1, 2, and 19) displayed less than 50% inhibition at 1.0 mM and were not further evaluated for their IC50 values researchgate.netmdpi.com. This indicates that under the conditions of this study, this compound did not demonstrate potent α-glucosidase inhibitory activity compared to other isolates from the same source researchgate.netmdpi.com. The study also noted that compounds 3, 5, and 11 were found to be non-competitive inhibitors with Ki values in the range of 7.05 ± 0.17–51.15 ± 0.25 µM researchgate.net. Molecular docking studies suggested that compounds 3, 5, and 11 bind to allosteric sites of α-glucosidase, and the presence of a carboxylic group was suggested to play a key role in their activity researchgate.netmdpi.com.
Structure Activity Relationship Sar Studies of Serratol and Its Derivatives
Elucidation of Key Pharmacophoric Features for Observed Biological Activities
A pharmacophore represents the essential molecular features that are required for a compound to exert a specific biological activity by interacting with a biological target. researchgate.netdergipark.org.trnih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups, arranged in a specific three-dimensional orientation. dergipark.org.tr
Research into serratol's biological activities, such as its antiprotozoal effects, has begun to shed light on the structural elements crucial for these actions. This compound has been found to be active in vitro against protozoan pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. thieme-connect.comresearchgate.netnih.gov Its activity against T. brucei and P. falciparum was reported to be significantly higher than its cytotoxicity against rat skeletal myoblasts. thieme-connect.comnih.gov
Another area of investigation involves this compound's interaction with Transient Receptor Potential Vanilloid 3 (TRPV3) channels. This compound has been identified as a potent activator of TRPV3, demonstrating higher potency than reference agonists like thymol (B1683141) and incensol (B8101515) acetate (B1210297). nih.govresearchgate.net The aliphatic macrocyclic cembrane (B156948) skeleton itself has been suggested as a selective chemotype for exploring TRPV3 pharmacology. nih.govresearchgate.net
While specific detailed pharmacophore models for this compound's activities are still being elucidated, the presence of the tertiary alcohol group and the specific arrangement of double bonds within the cembrane ring are likely contributors to its interactions with biological targets like TRPV3 channels and those involved in antiprotozoal activity. Further studies focusing on the precise binding sites and interaction modes are needed to fully define the pharmacophoric features.
Comparative SAR Analysis with Related Cembrane Diterpenoids
This compound belongs to the class of cembrane diterpenoids, which are characterized by their 14-membered macrocyclic ring system. tandfonline.comnih.govnih.gov Comparative SAR analysis with other related cembranes can provide insights into how structural variations within this scaffold influence biological activity.
Cembrane diterpenoids are found in various natural sources, including plants (like Boswellia species) and marine organisms (such as soft corals). tandfonline.comnih.govwikipedia.orgmdpi.com These compounds exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antiprotozoal effects. tandfonline.comnih.govmdpi.comresearchgate.net
Studies comparing this compound to other cembrane diterpenoids have shown varying degrees of activity depending on the specific compound and the biological target. For instance, while this compound is a potent TRPV3 activator, other marine cembranoids have also shown some TRPV3-activating properties, suggesting that the core cembrane structure contributes to this activity, but specific substituents or structural nuances can influence potency. nih.govresearchgate.net
In the context of antiprotozoal activity, other cembranoids isolated from sources like soft corals have also demonstrated activity against parasites such as Trypanosoma brucei and Plasmodium falciparum. researchgate.netmdpi.com For example, laevigatol A, another cembranoid, has shown activity against P. falciparum. researchgate.netmdpi.com A clear structure-activity relationship among some series of cembranoids against T. brucei rhodesiense has been observed, with a correlation noted between lipophilicity and anti-Tbr activity, suggesting that the ability of the compound to penetrate the parasite plays a role. mdpi.com
Detailed comparative studies involving a library of this compound derivatives and other related cembranes with systematic structural variations are necessary to establish comprehensive SARs and identify specific moieties that enhance or diminish particular biological activities.
Impact of Stereochemistry and Double-Bond Geometry on Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, and the geometry of double bonds (cis/Z or trans/E) can significantly impact a compound's biological activity. nih.govmgscience.ac.innih.gov This is because the precise spatial orientation of functional groups influences how effectively a molecule can bind to its target receptor or enzyme. mgscience.ac.innih.gov
The structure of this compound has been unambiguously assigned as S(−)-cembra-3E,7E,11E-triene-1-ol, with specific stereochemistry at the chiral center and E geometry for all three double bonds in the macrocycle. thieme-connect.comresearchgate.netnih.govresearchgate.net
The stereochemistry at the chiral center (C1 in the cembrane numbering, where the hydroxyl group and isopropyl group are attached) is designated as S. thieme-connect.comresearchgate.netnih.govresearchgate.net This specific configuration is likely important for the optimal interaction of this compound with its biological targets. Studies on other chiral natural compounds have demonstrated that different enantiomers can exhibit significant differences in biological activity, sometimes due to selective uptake or differential binding to targets. nih.govnih.gov
While the specific impact of altering the stereochemistry at the chiral center or the geometry of the double bonds in this compound has not been extensively detailed in the provided search results, based on general principles of SAR and findings with other compounds, it is highly probable that these structural features play a crucial role in this compound's biological efficacy. Future SAR studies involving the synthesis and testing of stereoisomers and double-bond isomers of this compound would be valuable to precisely define their influence on activity.
Interactive Data Tables
Here are some interactive data tables based on the research findings:
| Compound Name | Source | Biological Activity | IC50 (µM) / Potency | Citation |
| This compound | Boswellia serrata | Antiprotozoal (Trypanosoma brucei rhodesiense) | Active | thieme-connect.comresearchgate.netnih.gov |
| This compound | Boswellia serrata | Antiprotozoal (Plasmodium falciparum) | Active | thieme-connect.comresearchgate.netnih.gov |
| This compound | Boswellia serrata | TRPV3 activation | Most potent activator | nih.govresearchgate.net |
| Laevigatol A | Lobophytum crassum | Antiprotozoal (Plasmodium falciparum) | ~3.0 | researchgate.netmdpi.com |
| Laevigatol A | Lobophytum crassum | Cytotoxicity (L6 rat skeletal myoblasts) | 28.75 | researchgate.netmdpi.com |
| Incensol acetate | Frankincense | TRPV3 activation | Less potent than this compound | nih.govresearchgate.net |
| Thymol | - | TRPV3 activation (reference agonist) | Less potent than this compound | nih.govresearchgate.net |
| Compound Name | Stereochemistry | Double Bond Geometry |
| This compound | S(−) | 3E, 7E, 11E |
Advanced Analytical Techniques for the Research and Quantification of Serratol
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are essential for separating serratol from other compounds present in natural extracts and for assessing its purity. slideshare.net
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric and Mass Spectrometric Detection (HPTLC-ESI-MS/MS)
HPTLC is a planar chromatography technique recognized for its simplicity, speed, and ability to analyze multiple samples simultaneously. tandfonline.comresearchgate.net When coupled with densitometric detection, it allows for quantitative analysis. tandfonline.comrjptonline.org The integration of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) with HPTLC provides a powerful tool for the characterization and confirmation of compounds like this compound after chromatographic separation. researchgate.netnih.govdntb.gov.ua
A validated HPTLC method for the qualitative and quantitative estimation of this compound in Boswellia serrata extract has been developed. nih.gov Using a mobile phase composed of hexane, ethyl acetate (B1210297), toluene, chloroform, and formic acid, this compound exhibited a specific Rf value. nih.gov Densitometric scanning allows for quantification, with linearity observed within a specific concentration range (200-700 ng/band for this compound). nih.gov The method demonstrated good recoveries and acceptable limits of detection and quantification for this compound. nih.gov HPTLC-ESI-MS/MS was used to identify and confirm this compound based on its mass-to-charge ratio (m/z = 291.25). researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS-QQQ)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile compounds, including diterpenes like this compound. ajgreenchem.comcalliero.itresearchgate.netdntb.gov.ua this compound has been identified using GC-MS in extracts of Boswellia serrata and Boswellia papyrifera. ajgreenchem.comcalliero.it
GC-MS analysis involves separating compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification based on their mass fragmentation patterns. ajgreenchem.com The molecular ion peak and characteristic fragment ions in the mass spectrum are used for identification. For this compound, a molecular ion peak at m/z = 290 (corresponding to C20H34O) and fragment ions at m/z = 272 and 247 (due to the loss of water and isopropyl group, respectively) have been observed. ajgreenchem.com
Triple quadrupole GC-MS (GC-MS-QQQ) offers enhanced sensitivity and selectivity compared to single quadrupole GC-MS, particularly useful for trace analysis and complex samples. calliero.itgeomarkresearch.com this compound has been identified using both GC-MS and GC-MS-QQQ. calliero.it Quantification of this compound can be achieved by GC coupled with a flame ionization detector (GC-FID) using internal standards. calliero.it GC-MS analysis has also been used to identify this compound as a significant component in the n-hexane extract of Merremia vitifolia leaves, with a reported abundance of 23.12%. walisongo.ac.idresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation and quantification of a wide range of compounds, including less volatile or thermally labile substances that are not suitable for GC. ajgreenchem.comcalliero.ittandfonline.comresearchgate.net These methods are frequently used for the analysis of Boswellia extracts, often focusing on boswellic acids, but can also be applied to diterpenes like this compound. tandfonline.comrjptonline.orgresearchgate.net
HPLC methods typically employ a stationary phase (commonly C18) and a mobile phase (often a mixture of water and organic solvents like acetonitrile (B52724) or methanol). researchgate.netscribd.com Detection is frequently performed using UV or photodiode array (PDA) detectors, although mass spectrometry is also coupled for more specific detection and identification. tandfonline.comresearchgate.net UHPLC, a more recent evolution, uses smaller particle size columns and higher pressures, resulting in faster separations, higher efficiency, and improved sensitivity compared to conventional HPLC. tandfonline.com While much of the literature focuses on the HPLC/UHPLC analysis of boswellic acids, these techniques are capable of separating and quantifying other diterpenoids like this compound within the same run. tandfonline.com UHPLC-HRMS analysis has been highlighted as a comprehensive tool for characterizing the complex chemical composition of Boswellia species, which would include compounds like this compound. tandfonline.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are crucial for determining the complete structure of this compound, including the positions of functional groups, double bond geometry, and stereochemistry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Assignments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds. researchgate.netemerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign proton and carbon signals and to determine connectivity and spatial relationships between atoms. researchgate.netemerypharma.comwalisongo.ac.idchemrxiv.org
For this compound, complete structural assignment, including the unequivocal determination of double-bond geometry and stereochemistry, has been achieved using spectroscopic measurements, particularly NMR. researchgate.net Full assignment of all NMR data for this compound has been reported, providing detailed information about its structure as S(-)-cembra-3E,7E,11E-triene-1-ol. researchgate.net Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are 2D NMR experiments that are particularly useful for establishing correlations between protons and carbons, aiding in the assignment of complex structures like this compound. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about spatial proximity between protons, which can help in determining the relative stereochemistry and conformation. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of molecules and their fragments, allowing for the determination of elemental composition and confirmation of molecular formulas. researchgate.netnih.gov This technique is invaluable for the confident identification of compounds, especially when analyzing complex natural product extracts. researchgate.netresearchgate.net
HRMS data, in conjunction with NMR data, has been used to settle the structures of cembranoids, including this compound. researchgate.net HRMS offers higher accuracy compared to low-resolution mass spectrometry, which is particularly important for differentiating compounds with similar nominal masses. nih.gov Liquid chromatography coupled with HRMS (LC-HRMS or UHPLC-HRMS) is a powerful combination for the identification and characterization of compounds in complex mixtures, providing both chromatographic separation and accurate mass information. tandfonline.comresearchgate.netresearchgate.net
Method Validation and Quality Control Protocols for Research-Grade this compound Analysis
Research-grade analysis of this compound, often found alongside other compounds like boswellic acids in Boswellia serrata extracts, relies on validated analytical techniques, commonly chromatographic methods such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) researchgate.netoup.comoup.comresearchgate.netrjptonline.org. Method validation ensures the suitability of the analytical procedure for its intended purpose, covering parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) labmanager.comnih.gov.
Method Validation Parameters:
A simple HPTLC method developed for the simultaneous quantification of this compound and other markers in Boswellia serrata extract provides a clear example of method validation according to ICH guidelines researchgate.netoup.comoup.com. Key validation parameters evaluated for this compound in this study included:
Linearity: The method demonstrated a linear relationship between the concentration of this compound and the instrument response (peak area) within a specified range. For this compound, the concentration range for linearity was established between 200 and 700 ng/band with a correlation coefficient (r²) greater than 0.99, indicating a strong linear correlation researchgate.netoup.comoup.com. Linearity is crucial for quantitative analyses to ensure accurate measurements across the expected concentration range labmanager.com.
Accuracy: Accuracy refers to the closeness of the measured value to the true value labmanager.com. In the HPTLC study, the method showed good recoveries for this compound, with a reported recovery of 103.26% researchgate.netoup.comoup.com. Good recovery rates indicate that the method can accurately quantify the amount of this compound present in a sample.
Precision: Precision relates to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample labmanager.com. The results for the HPTLC method were reported as precise, with a relative standard deviation (RSD) of less than 5.0% for all tested compounds, including this compound researchgate.net.
Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest concentration of the analyte that the method can detect, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision nih.govresearchgate.net. For this compound, the LOD was determined to be 38 ng/band, and the LOQ was 115 ng/band in the HPTLC method researchgate.netoup.comoup.com. These limits define the sensitivity of the method for detecting and quantifying this compound.
The validation process typically involves establishing the relationship between peak area and concentration using calibration curves derived from multiple replicate measurements at different concentration levels labmanager.comoup.com.
Quality Control Protocols:
Quality control (QC) in research-grade this compound analysis involves a set of procedures implemented to monitor laboratory operations and results, ensuring that all quality requirements are met and that the results are reliable fao.orgscopiolabs.com. QC practices are essential to minimize errors and ensure the accuracy and precision of the analysis scopiolabs.com.
While specific detailed QC protocols for this compound analysis in every research context may vary, general principles of quality control in analytical chemistry and natural product analysis apply nih.gov. These principles often include:
Use of Reference Standards: Employing certified reference standards of this compound with known purity is fundamental for calibration and validation purposes. This ensures that the quantification is based on a reliable benchmark nih.gov.
System Suitability Tests: Before analyzing samples, system suitability tests are performed to ensure that the chromatographic system is functioning correctly and that the method is capable of producing reliable results. This might involve checking parameters like resolution and peak shape labmanager.com.
Analysis of Quality Control Samples: Regularly analyzing QC samples, which are samples with a known concentration of this compound, helps monitor the performance of the method over time and assess the accuracy and precision of the results during routine analysis fao.orgscopiolabs.com.
Blanks and Replicates: Running blank samples (without the analyte) helps identify any contamination or interference. Analyzing replicate samples provides information on the reproducibility of the method fao.org.
Instrument Calibration and Maintenance: Regular calibration and maintenance of analytical instruments, such as HPTLC or HPLC systems and detectors, are crucial for ensuring their proper functioning and the accuracy of the generated data nih.gov.
Method Specificity: Ensuring the method is specific for this compound and can accurately measure it without interference from other compounds in the complex matrix of natural extracts is a critical aspect of both validation and ongoing QC labmanager.comresearchgate.net. Techniques like coupling chromatography with mass spectrometry (e.g., HPTLC-ESI-MS/MS) can aid in the identification and confirmation of this compound, enhancing specificity researchgate.netoup.comnih.govoup.com.
The application of validated methods and robust QC protocols is vital for obtaining scientifically accurate and reliable data on this compound, particularly when quantifying its presence in complex natural matrices for research purposes nih.govfrontiersin.org.
Detailed Research Findings Example (Based on HPTLC Validation):
The validation of the HPTLC method for this compound quantification in Boswellia serrata extract provided specific data demonstrating its performance characteristics researchgate.netoup.comoup.com. The following table summarizes some of these findings:
| Validation Parameter | Result for this compound | Acceptance Criteria (ICH guidelines) | Reference |
| Linearity Range | 200-700 ng/band | - | researchgate.netoup.comoup.com |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.999 (typically for assay) | labmanager.comresearchgate.netoup.comoup.com |
| Limit of Detection (LOD) | 38 ng/band | - | researchgate.netoup.comoup.com |
| Limit of Quantification (LOQ) | 115 ng/band | - | researchgate.netoup.comoup.com |
| Recovery | 103.26% | Typically 80-120% for assay | researchgate.netoup.comoup.comresearchgate.net |
| Precision (RSD) | < 5.0% | Typically < 5.0% for assay | researchgate.net |
Note: Acceptance criteria can vary depending on the specific application (e.g., assay, impurity testing) and regulatory guidelines. labmanager.comresearchgate.net
This data illustrates the method's suitability for quantifying this compound within the tested range, its sensitivity, and its ability to provide accurate and precise measurements.
Future Perspectives and Emerging Avenues in Serratol Research
Exploration of Unexplored Pharmacological Targets and Pathway Modulation
Current research indicates that serratol exhibits various biological effects, including antiprotozoal and neuroprotective activities, and modulates TRPV3 channels. nih.govresearchgate.nettandfonline.com It has also been reported to inhibit the expression of TNF-α, NF-κB, and IL-1β. frontiersin.org Future studies will likely focus on identifying novel pharmacological targets beyond those already investigated. This could involve high-throughput screening assays and in-silico approaches to predict interactions with a wider range of receptors, enzymes, and signaling molecules. nih.govmdpi.comnews-medical.net Understanding how this compound modulates specific intracellular signaling pathways, such as those involved in inflammation (e.g., NF-κB, MAPK) and cell survival, remains a key area for future exploration. frontiersin.orgnih.govmdpi.com Further research could also investigate its potential effects on ion channels other than TRPV3 or its interaction with G protein-coupled receptors, which are common targets for natural products.
Development of Novel Synthetic Analogs with Enhanced Specificity for Research Applications
The development of synthetic analogs of this compound is crucial for structure-activity relationship (SAR) studies and for creating probes with enhanced specificity and potency for research applications. mdpi.commdpi.com While this compound itself has shown promising activities, modifications to its cembrane (B156948) skeleton or functional groups could lead to compounds with improved target affinity, metabolic stability, or desired pharmacological profiles. uniupo.it Future work in this area will involve rational design based on existing SAR data, as well as combinatorial chemistry and high-throughput synthesis to generate diverse libraries of this compound derivatives. These analogs can then be used to dissect the specific molecular interactions underlying this compound's biological effects and to identify lead compounds for further investigation.
Advancements in Biosynthetic Engineering for Sustainable Production of this compound
The increasing demand for natural products like this compound necessitates the development of sustainable production methods. Biosynthetic engineering offers a promising avenue for producing this compound in controlled systems, such as microorganisms or plant cell cultures. jmb.or.krresearchgate.netnih.govnih.gov Future research will focus on elucidating the complete biosynthetic pathway of this compound in its natural source, Boswellia serrata. jmb.or.kr Identifying and characterizing the enzymes involved, particularly diterpene synthases and tailoring enzymes, is essential for reconstructing the pathway in a heterologous host. researchgate.net Advancements in synthetic biology tools and metabolic engineering strategies will enable the optimization of microbial cell factories for efficient and cost-effective this compound production, reducing reliance on traditional extraction methods which can be resource-intensive. nih.govnih.govmdpi.com
Integrative Omics Approaches in Diterpenoid Research Involving this compound
Integrative omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a holistic understanding of complex biological systems. numberanalytics.comnih.govfrontiersin.orgnih.govmedrxiv.org In the context of this compound and other diterpenoids, applying these approaches can provide insights into their biosynthesis, regulation, and mechanisms of action. jmb.or.krresearchgate.netnih.govnih.govoup.com Future research will likely utilize integrative omics to study the genetic and molecular factors influencing this compound production in Boswellia species, identify novel enzymes or genes involved in its pathway, and understand how this compound interacts with biological systems at a molecular level. nih.govfrontiersin.org This could involve correlating gene expression profiles with metabolite accumulation or identifying protein targets through proteomic analysis, leading to a more comprehensive picture of this compound's role and potential. numberanalytics.comnih.gov
Q & A
Q. What chromatographic techniques are recommended for the identification and quantification of Serratol in complex biological matrices?
this compound can be effectively analyzed using gas chromatography-mass spectrometry (GC-MS) with specialized columns such as SLB-IL60i, which optimizes separation of terpenoid compounds like this compound. Key parameters include a temperature gradient starting at 50°C (held for 2 minutes), increasing to 250°C at 5°C/min, and using helium as the carrier gas. This method ensures high resolution for this compound in natural product extracts (Figure 2) . Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects.
Q. How should researchers design a preliminary study to assess this compound’s bioactivity in vitro?
Begin by selecting cell lines or enzymatic assays relevant to this compound’s hypothesized mechanism (e.g., anti-inflammatory or antimicrobial pathways). Use dose-response experiments with at least three biological replicates to establish IC₅₀ values. Include positive controls (e.g., known inhibitors) and solvent controls to validate assay reliability. Data should be analyzed using non-linear regression models, adhering to statistical guidelines for reporting precision (e.g., means ± SD with ≤3 significant figures unless justified by instrument precision) .
Q. What are the best practices for ensuring the purity of this compound isolates in natural product extraction?
Combine liquid-liquid extraction with silica gel chromatography to isolate this compound from co-occurring compounds like incensole acetate. Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 210–240 nm, where this compound exhibits distinct absorbance. Purity thresholds (≥95%) should align with pharmacological study requirements, and batches must undergo NMR or high-resolution MS confirmation .
Advanced Research Questions
Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?
Conduct pharmacokinetic studies to evaluate this compound’s bioavailability, metabolic stability, and tissue distribution. Use LC-MS/MS to measure plasma concentrations over time in animal models. If in vitro activity does not translate in vivo, consider factors like poor absorption or rapid metabolism. Cross-validate findings with ex vivo assays (e.g., target engagement in harvested tissues) and apply statistical tests (e.g., ANOVA with post-hoc correction) to identify confounding variables .
Q. What experimental frameworks are suitable for investigating this compound’s multi-target effects in complex diseases?
Adopt a systems biology approach combining transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map this compound’s impact on signaling networks. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize targets. Validate hypotheses via CRISPR-Cas9 knockout models or pharmacological inhibition. Ensure reproducibility by pre-registering protocols and sharing raw data in public repositories .
Q. How should researchers design a study to resolve conflicting reports on this compound’s cytotoxicity thresholds?
Perform a meta-analysis of existing literature to identify methodological inconsistencies (e.g., cell viability assays, exposure durations). Replicate key studies under standardized conditions, using identical cell lines and this compound sources. Apply the PICOT framework to define Population (cell type), Intervention (dose range), Comparison (controls), Outcome (viability), and Time (exposure period), ensuring alignment with prior work .
Methodological Guidance
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and p-values (e.g., p < 0.05) for significance testing. For multi-parametric data (e.g., omics), apply false discovery rate (FDR) correction. Raw data should be archived with metadata detailing instrumentation precision .
Q. How can researchers optimize literature reviews to identify gaps in this compound’s pharmacological profile?
Systematically search databases like PubMed and Google Scholar using Boolean terms (e.g., "this compound AND (anti-inflammatory OR pharmacokinetics)"). Screen abstracts for relevance, prioritizing peer-reviewed studies over preprints. Use citation chaining to trace seminal papers and identify understudied areas (e.g., long-term toxicity) .
Data Presentation and Reproducibility
Q. What are the key elements of a reproducible this compound study protocol?
Document all reagents (supplier, catalog number), equipment (model, calibration status), and software (version, parameters). Share step-by-step protocols via platforms like Protocols.io . For chromatographic data, include retention times, column specifications, and mass spectra in supplementary materials .
Q. How should researchers present contradictory findings in this compound’s mechanism of action?
Use comparative tables to highlight discrepancies in experimental conditions (e.g., cell lines, this compound purity). In the discussion, evaluate methodological limitations (e.g., assay sensitivity) and propose follow-up experiments (e.g., CRISPR screens to confirm target specificity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
